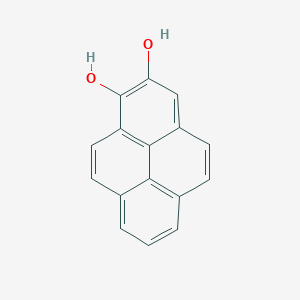

1,2-Pyrenediol

Description

Structure

3D Structure

Properties

CAS No. |

607361-39-7 |

|---|---|

Molecular Formula |

C16H10O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

pyrene-1,2-diol |

InChI |

InChI=1S/C16H10O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8,17-18H |

InChI Key |

JMLIZQVKDDUDQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)O)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Pyrenediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Pyrenediol, a dihydroxylated derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in various scientific fields, including materials science and drug development. Its unique electronic and structural properties, stemming from the vicinal diol substitution on the pyrene core, suggest potential applications in areas such as molecular sensing and as a building block for complex organic molecules. However, a comprehensive understanding of its physicochemical characteristics is hampered by a notable scarcity of specific experimental data in the public domain. This guide provides a structured overview of the known and predicted physicochemical properties of this compound, supplemented with comparative data from its isomers and parent compounds to offer a predictive framework for its behavior.

Chemical and Physical Properties

Quantitative data for this compound is exceptionally limited. The following table summarizes the available information, alongside comparative data for the more extensively studied 1,6-Pyrenediol and 1-Hydroxypyrene to provide context. It is crucial to note that the data for the 1,6-isomer and 1-hydroxypyrene should not be used as direct substitutes for this compound.

| Property | This compound | 1,6-Pyrenediol (for comparison) | 1-Hydroxypyrene (for comparison) |

| Molecular Formula | C₁₆H₁₀O₂ | C₁₆H₁₀O₂ | C₁₆H₁₀O |

| Molecular Weight | 234.25 g/mol | 234.25 g/mol | 218.25 g/mol [1] |

| CAS Number | 1732-16-7 | 10262-84-7[2] | 5315-79-7[1] |

| Melting Point | 65.5 °C[3] | 223 °C | 179-182 °C[1] |

| Boiling Point | 195 °C[3] | ~505.2 °C (estimated)[2] | Not available |

| Solubility | Data not available | Limited in water (<1 mg/L at 25°C); soluble in DMSO, moderate in methanol, ethanol, and acetone[2] | Soluble in Dichloromethane (Very Slightly), DMSO (Slightly), Methanol (Slightly)[1] |

| pKa | Data not available | ~10 (estimated for hydroxyl groups)[2] | 9.40 (predicted)[1] |

Note: The reported boiling point for this compound appears anomalously low for a dihydroxylated pyrene derivative and should be treated with considerable caution.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the asymmetry of the molecule. The aromatic region of the ¹H NMR spectrum would likely display a series of coupled multiplets. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups. The protons of the hydroxyl groups themselves would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is predicted to exhibit the characteristic fine structure of the pyrene aromatic system. The presence of the hydroxyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrene. Pyrene itself displays absorption bands in the 250-350 nm range[2].

Fluorescence Spectroscopy

Pyrene and its derivatives are well-known for their strong fluorescence. This compound is expected to be fluorescent, with emission properties sensitive to the local environment (solvatochromism). The introduction of hydroxyl groups may alter the quantum yield and lifetime of the excited state compared to pyrene.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and purification of this compound are not well-documented in publicly accessible literature. However, a general synthetic strategy can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could involve the dihydroxylation of pyrene. This might be achieved through several methods, each with its own set of challenges regarding regioselectivity and over-oxidation.

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Epoxidation: Pyrene could be reacted with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form pyrene-1,2-oxide. The reaction would likely be carried out in an inert solvent like dichloromethane at controlled temperatures to minimize side reactions.

-

Hydrolysis: The resulting epoxide would then undergo acid-catalyzed hydrolysis to open the epoxide ring and form the vicinal diol. This step would require careful control of pH and temperature to prevent rearrangement or degradation of the product.

-

Purification: The crude product would likely be a mixture of isomers and unreacted starting material, necessitating purification by column chromatography on silica gel.

-

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point analysis.

Signaling Pathways and Biological Activity

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, as a metabolite of pyrene, it is plausible that it could interact with biological systems. Polycyclic aromatic hydrocarbons and their metabolites are known to be processed by cytochrome P450 enzymes and can have implications for cellular health.

Caption: Hypothetical biological processing of this compound.

Conclusion

This compound remains a molecule with significant potential but is characterized by a substantial lack of empirical data regarding its physicochemical properties. This guide has compiled the limited available information and provided a comparative and theoretical framework to aid researchers. Further experimental investigation is critically needed to fully elucidate the properties of this compound and unlock its potential in various scientific and industrial applications. The provided conceptual workflows and diagrams offer a starting point for such future research endeavors.

References

Unraveling the Solid State: A Technical Guide to 1,2-Pyrenediol Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of 1,2-pyrenediol. While a definitive, publicly available crystal structure for this compound has yet to be reported, this document outlines the established experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis that would be employed for its structural elucidation. To provide a valuable comparative baseline, the known crystal structure of the parent polycyclic aromatic hydrocarbon, pyrene, is presented and discussed. This guide serves as a foundational resource for researchers engaged in the solid-state characterization of pyrene derivatives and other small organic molecules critical to drug development and materials science.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in the fields of materials science and drug development. Their unique photophysical properties make them valuable as fluorescent probes and in the development of organic electronic materials. In the context of medicinal chemistry, the pyrene scaffold is explored for its potential in designing novel therapeutic agents. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and intermolecular interactions. This information is critical for rational drug design and the development of new materials with tailored functionalities.

This guide addresses the analytical workflow for determining the crystal structure of this compound. In the absence of specific published crystallographic data for this compound, we provide a detailed framework of the necessary experimental procedures. The well-characterized crystal structure of pyrene is presented as a foundational reference.

The Crystal Structure of Pyrene: A Reference Point

The crystal structure of the parent compound, pyrene (C₁₆H₁₀), has been determined and serves as an excellent reference for understanding the potential packing and intermolecular interactions in its derivatives.

Pyrene crystallizes in the monoclinic space group P2₁/a.[1][2] The crystal structure is characterized by a sandwich herringbone packing arrangement.[3] The molecules are arranged in a way that maximizes π-π stacking interactions, a common feature in the crystal structures of planar aromatic molecules.[3]

Table 1: Crystallographic Data for Pyrene

| Parameter | Value | Reference |

| Formula | C₁₆H₁₀ | [1][2][4] |

| Molar Mass | 202.25 g·mol⁻¹ | [2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/a | [1][2] |

| a | 13.649(1) Å | [1] |

| b | 9.256(1) Å | [1] |

| c | 8.470(1) Å | [1] |

| α | 90° | [2] |

| β | 100.28(4)° | [1] |

| γ | 90° | [2] |

| Volume | 1052.9 ų | [1] |

| Z | 4 | [1][2] |

| Density (calculated) | 1.275 g·cm⁻³ | [1] |

Experimental Protocols for this compound Crystal Structure Analysis

The determination of the crystal structure of this compound would follow a well-established experimental workflow, encompassing synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis and Purification of this compound

Several synthetic routes can be envisioned for the preparation of this compound, often starting from pyrene or a suitable derivative. A common approach involves the dihydroxylation of pyrene. It is crucial to purify the synthesized this compound to a high degree, as impurities can significantly hinder crystallization. Standard purification techniques for organic compounds, such as column chromatography and recrystallization, would be employed.

Crystallization of this compound

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For polycyclic aromatic hydrocarbons like this compound, several crystallization techniques can be explored:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

The selection of appropriate solvents and conditions is paramount for growing crystals of sufficient size and quality (typically >0.1 mm in all dimensions) for diffraction experiments.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The process of data collection and structure determination involves the following key steps:

-

Crystal Screening and Unit Cell Determination: The crystal is exposed to an X-ray beam to assess its quality and to determine the dimensions and symmetry of the unit cell.

-

Data Collection: The crystal is rotated in the X-ray beam, and the intensities of the thousands of diffracted X-rays are measured by a detector.[5][6]

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of structure factors.

-

Structure Solution: The initial positions of the atoms in the crystal are determined from the diffraction data using computational methods.

-

Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible agreement between the calculated and observed diffraction patterns.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported in the public domain, the established methodologies for the structural analysis of small organic molecules provide a clear path forward. By leveraging the known crystal structure of pyrene as a foundational model and employing rigorous synthesis, purification, and crystallization techniques, the elucidation of the three-dimensional atomic arrangement of this compound is an achievable goal. The resulting structural information will be invaluable for advancing the application of pyrene derivatives in both materials science and drug discovery, enabling a deeper understanding of their structure-property relationships.

References

An In-depth Technical Guide on the Solubility of 1,2-Pyrenediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-Pyrenediol

This compound, also known as 1,2-dihydroxypyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of pyrene, a common environmental pollutant. The introduction of two hydroxyl groups onto the pyrene core is expected to significantly influence its solubility profile compared to the parent compound. The polar hydroxyl groups can participate in hydrogen bonding, which generally increases solubility in polar solvents.

Estimated Solubility Profile of this compound

While specific quantitative data is lacking, the solubility of this compound in various organic solvents can be inferred from the behavior of similar compounds like pyrene and 1-hydroxypyrene. The presence of two hydroxyl groups in this compound suggests a higher affinity for polar solvents compared to pyrene.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Estimated Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of this compound can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of this compound. |

| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents makes them poor solvents for polar molecules like this compound. However, some solubility in aromatic solvents like toluene might be observed due to π-π stacking interactions with the pyrene core. |

It is important to note that these are estimations, and experimental verification is crucial for any research or development application.

Experimental Protocols for Solubility Determination

Standard methods for determining the solubility of sparingly soluble compounds like PAHs can be applied to this compound. The following outlines a general experimental workflow.

3.1. Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. General Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of solubility.

3.3. Detailed Methodologies

3.3.1. Shake-Flask Method

The most common method for determining equilibrium solubility is the shake-flask method.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the containers in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a specific speed and temperature to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the aliquot through a syringe filter compatible with the solvent.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique like HPLC or UV-Vis spectrophotometry to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

3.3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, miniaturized and automated versions of the shake-flask method can be employed. These methods typically use smaller volumes and 96-well plates, with quantification often performed using UV-Vis plate readers.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent and its ability to form hydrogen bonds are critical.

-

pH (for aqueous solutions): In aqueous or buffered organic solutions, the pH can affect the ionization state of the hydroxyl groups, thereby influencing solubility.

-

Purity of this compound: Impurities can affect the measured solubility.

Signaling Pathways and Logical Relationships

Currently, there is no established and well-documented information regarding specific signaling pathways directly modulated by this compound in the public domain. As a metabolite of pyrene, its biological activities are an area of ongoing research, particularly in the context of toxicology and carcinogenesis.

Conclusion

While a precise quantitative understanding of this compound's solubility in organic solvents is currently limited by a lack of published data, a qualitative assessment based on its chemical structure is possible. For researchers and professionals in drug development, the experimental protocols outlined in this guide provide a robust framework for determining the necessary solubility data in-house. The generation of such data would be a valuable contribution to the scientific community, aiding in the formulation, toxicological assessment, and further investigation of this pyrene metabolite. It is strongly recommended that any application requiring precise solubility values be preceded by experimental determination using the methodologies described.

Spectroscopic Properties of 1,2-Pyrenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 1,2-Pyrenediol and the methodologies for their determination. Extensive literature searches indicate that while spectroscopic data for various pyrene derivatives are available, specific, experimentally-derived quantitative data for this compound is not readily found in the public domain. This guide, therefore, outlines the expected spectroscopic characteristics based on known properties of the pyrene scaffold and related dihydroxy-isomers. Furthermore, it details the experimental protocols required for the complete spectroscopic characterization of this compound, should a sample become available. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrene-based compounds.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science, environmental science, and pharmaceutical research due to their unique photophysical properties. The introduction of hydroxyl groups onto the pyrene core, to form pyrenediols, can significantly alter these properties, including solubility, fluorescence quantum yield, and potential for further functionalization. While isomers such as 1,6-pyrenediol have been characterized, a detailed spectroscopic profile of this compound remains elusive in the current body of scientific literature. This guide aims to bridge this gap by providing a predictive overview and a clear experimental pathway for its characterization.

Predicted Spectroscopic Properties of this compound

Based on the known spectroscopic behavior of the pyrene chromophore and the influence of hydroxyl substituents, the following properties for this compound can be anticipated. For illustrative purposes, a data table for the related, characterized isomer, 1,6-Pyrenediol, is provided below to demonstrate the expected format for such data.

Table 1: Spectroscopic Data for 1,6-Pyrenediol (Illustrative Example)

| Spectroscopic Technique | Parameter | Value | Reference |

| ¹H NMR | Chemical Shift (δ) | 10.34 (s, 2H, -OH), 8.06 (d, J=9.1 Hz, 2H), 7.97 (d, J=8.3 Hz, 2H), 7.88 (d, J=9.1 Hz, 2H), 7.52 (d, J=8.2 Hz, 2H) | [1] |

| UV-Vis Absorption | λmax (nm) | Data not available | |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available | ||

| Fluorescence Emission | λem (nm) | Data not available | |

| Quantum Yield (Φ) | Data not available | ||

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3300-3500 (O-H stretch), 2925, 2855 (aromatic C-H stretch), 1616, 1596, 1558, 1545 (C=C stretch), 1250-1200 (C-O stretch) | [1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to fully characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

From the stock solution, prepare a series of dilutions to a final concentration range where the absorbance is between 0.1 and 1.0 AU.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the absorption spectrum of each dilution from approximately 200 to 600 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission properties and quantum yield of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission).

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically the wavelength of maximum absorption) and scanning the emission wavelengths.

-

Ensure to record a solvent blank to subtract any background fluorescence.

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the this compound sample and the standard.

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where n is the refractive index of the solvent.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Solid State):

-

KBr Pellet: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and C-O stretching.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and complete spectroscopic characterization of this compound.

References

Unraveling the Thermal Stability of 1,2-Pyrenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pyrenediol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene, is a compound of significant interest in medicinal chemistry and materials science. Understanding its thermal stability is paramount for its application in drug development, where manufacturing, storage, and formulation processes often involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon data from related compounds and outlining standard experimental methodologies for its characterization. Due to the limited direct literature on this compound, this guide leverages data from its isomers and other hydroxylated PAHs to provide a robust predictive framework.

Thermal Properties of Pyrenediol Isomers and Related Compounds

Direct quantitative data on the thermal stability of this compound is scarce in publicly available literature. However, by examining the thermal behavior of the closely related isomer, 1,6-Pyrenediol, and other phenolic compounds, we can infer its likely thermal characteristics.

| Compound | Melting Point (°C) | Decomposition Onset (TGA) | Notes |

| 1,6-Pyrenediol | 223 | Data not available | The melting point suggests substantial thermal stability due to the strong covalent bonds in the aromatic system. Decomposition is expected at temperatures above its melting point. |

| Pyrene | 156 | >200 | The parent PAH is stable, with hazardous decomposition products like carbon oxides forming under fire conditions. |

| Phenolic Antioxidants (e.g., BHT, BHA) | ~70 | 185 (for some) | Loss at elevated temperatures is due to both evaporation and decomposition.[1] |

This table summarizes available data on compounds structurally related to this compound to provide a comparative basis for its thermal stability.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and kinetics, as well as the composition of the material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 600 °C).[2]

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter indicating the thermal stability of the compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to detect phase transitions, such as melting, and to determine the heat of fusion.[3]

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrumentation: The analysis is carried out using a differential scanning calorimeter.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber.

-

Temperature Program: The sample and reference are heated at a controlled rate (e.g., 5-10 °C/min).[2] The temperature range should be selected to include the melting point of the compound.

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the melting peak and the area under the peak (enthalpy of fusion) are determined.

Visualizing Thermal Analysis and Decomposition Pathways

To better illustrate the workflow and potential chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

References

The Multifaceted Biological Activities of Pyrene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile scaffold in medicinal chemistry and chemical biology. Possessing unique photophysical properties and the ability to interact with biomolecules, pyrene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. Furthermore, their inherent fluorescence makes them powerful tools for bioimaging and as molecular probes to elucidate complex biological processes. This in-depth technical guide provides a comprehensive overview of the core biological activities of pyrene derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity of Pyrene Derivatives

Pyrene derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, DNA interaction, and the targeting of specific cellular pathways.

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for selected pyrene derivatives against different cancer cell lines is presented in Table 1.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrenyl derivative with piperidine side chain (Compound 6) | HepG2 (Liver) | <5 | [1] |

| Pyrenyl derivative with N-methyl piperazine side chain (Compound 8) | HepG2 (Liver) | <5 | [1] |

| Pyrenyl derivative with piperidine side chain (Compound 6) | HT-29 (Colon) | <5 | [1] |

| Pyrenyl derivative with N-methyl piperazine side chain (Compound 8) | HT-29 (Colon) | <5 | [1] |

| Pyrenyl derivative with piperidine side chain (Compound 6) | HeLa (Cervical) | <5 | [1] |

| Pyrenyl derivative with N-methyl piperazine side chain (Compound 8) | HeLa (Cervical) | <5 | [1] |

| Pyrenyl derivative with piperidine side chain (Compound 6) | MCF-7 (Breast) | <5 | [1] |

| Pyrenyl derivative with N-methyl piperazine side chain (Compound 8) | MCF-7 (Breast) | <5 | [1] |

| 2-amino-pyran derivative (I32) | MCF-7 (Breast) | 161.4 | [2] |

| Pyrene-imidazolium derivative 2 | Breast Cancer Cell Lines | Dose-dependent inhibition | [3] |

| Pyrene-appended Schiff base organotin(IV) compound 2 | A549 (Lung) | Concentration-dependent cytotoxicity | [4] |

| Pyrenyl ether (Compound 3) | HT-29 (Colon) | Better than cisplatin | [5] |

| Pyrenyl ether (Compound 3) | HeLa (Cervical) | Better than cisplatin | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrene derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrene derivatives.

Signaling Pathways in Anticancer Activity

Pyrene derivatives can induce cancer cell death through various signaling pathways, with apoptosis being a prominent mechanism. Some derivatives have been shown to interact with DNA, potentially through intercalation, leading to the activation of cell death pathways.[5][7][8]

One of the key mechanisms involves the induction of apoptosis, a form of programmed cell death. Some pyrene derivatives have been observed to induce apoptosis in a caspase-independent manner, suggesting alternative cell death pathways may be involved.[1] The interaction of certain pyrene derivatives with DNA, including G-quadruplex structures in telomeres, can also trigger senescence and cell death in cancer cells.[3]

Proposed Anticancer Mechanism of Pyrene Derivatives

Caption: Potential anticancer mechanisms of pyrene derivatives.

Antimicrobial Activity of Pyrene Derivatives

Several pyrene derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their lipophilic nature allows them to interact with microbial cell membranes, leading to disruption and cell death.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of pyrene derivatives is often assessed by measuring the diameter of the zone of inhibition in agar diffusion assays. Table 2 summarizes the antimicrobial activity of a pyrene Schiff base derivative.

| Derivative/Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |

| Pyrene Schiff base (KB-1) | Rhodococcus rhodochrous (Gram-positive) | Significant inhibition | [9] |

| Pyrene Schiff base (KB-1) | Staphylococcus aureus (Gram-positive) | Significant inhibition | [9] |

| Pyrene Schiff base (KB-1) | Escherichia coli (Gram-negative) | Significant inhibition | [9] |

| Pyrene Schiff base (KB-1) | Pseudomonas aeruginosa (Gram-negative) | Significant inhibition | [9] |

| Pyrene Schiff base (KB-1) | Candida albicans (Fungus) | Significant inhibition | [9] |

| Pyrenebutyrate | Streptococcus pyogenes | Enhances antimicrobial effect of other agents | [10] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the pyrene derivative solution (at a known concentration) into each well. A control with the solvent alone should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

Workflow for Agar Well Diffusion Assay

Caption: Procedure for the agar well diffusion assay to assess antimicrobial activity.

Antiviral Activity of Pyrene Derivatives

The antiviral potential of pyrene derivatives is an emerging area of research. Some derivatives have shown inhibitory effects against certain viruses, although the mechanisms are still under investigation.

Quantitative Antiviral Activity Data

The antiviral efficacy is often determined by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Note: Specific EC50 values for pyrene derivatives against viruses were not prominently available in the initial search results. However, some studies on related polycyclic aromatic hydrocarbons like perylene derivatives provide a framework for how such data would be presented. For instance, perylene derivatives have shown EC50 values in the micromolar range against viruses like Herpes Simplex Virus-1 (HSV-1).[11]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[12][13][14]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Procedure:

-

Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.

-

Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the pyrene derivative.

-

Overlay: After an adsorption period, remove the virus-drug mixture and add a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

-

Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet), which stains living cells. Plaques will appear as clear zones against a stained background of viable cells.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value can then be determined.

Plaque Reduction Assay Workflow

Caption: Steps involved in the plaque reduction assay for antiviral testing.

Pyrene Derivatives as Fluorescent Probes for Bioimaging

The intrinsic fluorescence of the pyrene moiety, characterized by a long fluorescence lifetime and the ability to form excimers, makes its derivatives excellent candidates for fluorescent probes in biological systems.[15] They are used for imaging subcellular structures and monitoring dynamic cellular processes.

Photophysical Properties

The utility of a fluorescent probe is determined by its photophysical properties, such as its absorption and emission maxima, and fluorescence quantum yield.

| Derivative/Compound | Application | Key Photophysical Property | Reference |

| Pyrene-based Schiff base (KB-1) | Bioimaging | Aggregation-Induced Emission (AIE) | [9] |

| Pyrene–benzothiazolium dye (BTP) | Lysosome imaging | Red to near-infrared emission | [16] |

| Pyrene-labeled lipids | Membrane studies | Photostability, background subtraction | [17] |

| Pyrediyne quantum dots (PDYQD) | Bioimaging | Luminescence |

Experimental Protocol: Confocal Laser Scanning Microscopy for Live-Cell Imaging

Confocal microscopy is a powerful technique for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens.[18][19]

Principle: A focused laser beam excites the fluorophore in a specific focal plane within the sample. Emitted fluorescence is collected and passed through a pinhole aperture that rejects out-of-focus light, resulting in a sharp, detailed image.

Procedure:

-

Cell Culture: Grow cells on a glass-bottom dish or coverslip suitable for microscopy.

-

Labeling: Incubate the live cells with the pyrene-based fluorescent probe at an optimized concentration and for a specific duration.

-

Washing: Gently wash the cells with an appropriate buffer to remove any unbound probe.

-

Imaging: Mount the dish or coverslip on the stage of a confocal microscope.

-

Excitation and Emission Settings: Set the appropriate laser line for excitation of the pyrene derivative and configure the emission detector to collect the fluorescence signal within the correct wavelength range.

-

Image Acquisition: Acquire images, potentially as a z-stack to create a 3D reconstruction or as a time-lapse series to monitor dynamic processes.

Live-Cell Imaging Workflow with Confocal Microscopy

Caption: General workflow for live-cell imaging using a pyrene-based fluorescent probe and confocal microscopy.

Conclusion

Pyrene derivatives represent a privileged chemical scaffold with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially antiviral agents, coupled with their utility as fluorescent probes for high-resolution bioimaging, underscores their importance in drug discovery and chemical biology. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of these versatile molecules. Further exploration of the structure-activity relationships and mechanisms of action of pyrene derivatives will undoubtedly lead to the development of novel therapeutics and advanced biological tools.

References

- 1. Design, synthesis and biological evaluation of novel pyrenyl derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijariie.com [ijariie.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin(iv) complexes: experimental and computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Studies on the Interaction Mechanism of Pyrene Derivatives with Human Tumor-Related DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Interaction Mechanism of Pyrene Derivatives with Human Tumor-Related DNA [mdpi.com]

- 9. Pyrene Schiff base: photophysics, aggregation induced emission, and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Specimen Preparation Protocols [evidentscientific.com]

Methodological & Application

Application Notes and Protocols for 1,2-Pyrenediol as a Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

Note: Direct scientific literature on the application of 1,2-Pyrenediol as a fluorescent probe is limited. The following application notes and protocols are based on the well-established principles of pyrene fluorescence and the known chemical properties of analogous pyrene derivatives and catechol compounds. These should be considered as a starting point for developing specific assays.

Introduction to Pyrene-Based Fluorescent Probes

Pyrene and its derivatives are widely utilized as fluorescent probes due to their unique photophysical properties.[1] The fluorescence emission of pyrene is highly sensitive to the polarity of its microenvironment.[2][3] A key feature of pyrene is its ability to form an "excimer" (excited dimer) when two pyrene molecules are in close proximity (~10 Å).[2][4] This excimer exhibits a distinct, red-shifted, and broad emission band compared to the structured monomer emission.[4] This characteristic allows for ratiometric sensing of processes that bring two pyrene-labeled molecules together, such as protein dimerization or DNA hybridization.[2][5]

Furthermore, the introduction of functional groups, such as hydroxyl groups in this compound, can impart selectivity for specific analytes and modulate the photophysical properties of the pyrene core. The 1,2-diol (catechol) moiety is known to chelate with various metal ions, suggesting a potential application for this compound in metal ion sensing.

Potential Signaling Pathway for Analyte Detection

The catechol group of this compound can act as a recognition site for specific analytes, such as metal ions. Binding of the analyte can lead to a change in the fluorescence properties of the pyrene core through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Caption: Hypothetical signaling pathway for analyte detection using this compound.

Quantitative Data of Pyrene and its Derivatives

The following table summarizes key photophysical properties of pyrene and some of its derivatives. These values can serve as a reference for expected spectral characteristics.

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| Pyrene (Monomer) | ~335 | ~377, 397 | 0.16 - 0.33 | 50 - 90 | [6] |

| Pyrene (Excimer) | ~335 | ~480 | - | 40 - 60 | [4] |

| Pyrene Derivative (PYS) | - | - | - | - | |

| Pyrene-labeled Polypeptide | 345 | 350 - 550 | - | 50 - 90 |

Experimental Protocols

General Workflow for Fluorescence Measurements

The following diagram illustrates a typical workflow for using a fluorescent probe in a laboratory setting.

Caption: General experimental workflow for fluorescence-based assays.

Hypothetical Protocol: Detection of Fe³⁺ Ions using this compound

This protocol is a hypothetical example based on the known interaction of catechols with iron (III) ions, which often leads to fluorescence quenching.

Objective: To determine the concentration of Fe³⁺ ions in an aqueous sample using this compound as a fluorescent probe.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

HEPES buffer (10 mM, pH 7.4)

-

Ferric chloride (FeCl₃) standard solution

-

Deionized water

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of FeCl₃ in deionized water.

-

Prepare a series of standard Fe³⁺ solutions by diluting the stock solution with HEPES buffer.

-

-

Fluorescence Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.[7]

-

Set the excitation wavelength to approximately 340 nm and the emission scan range from 350 nm to 600 nm. Set appropriate excitation and emission slit widths.[6]

-

To a quartz cuvette, add 2 mL of HEPES buffer.

-

Add an aliquot of the this compound stock solution to achieve a final concentration of 10 µM. Mix well.

-

Record the initial fluorescence spectrum of the probe.

-

Add increasing concentrations of the Fe³⁺ standard solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (e.g., ~380 nm) as a function of the Fe³⁺ concentration.

-

A decrease in fluorescence intensity with increasing Fe³⁺ concentration would indicate fluorescence quenching.

-

The relationship between quenching and concentration can be analyzed using the Stern-Volmer equation for quenching studies.[8]

-

Applications in Drug Development

Pyrene-based fluorescent probes can be valuable tools in various stages of drug development:

-

High-Throughput Screening (HTS): Probes can be designed to detect the activity of specific enzymes or the binding of small molecules to target proteins.[4]

-

Binding Assays: The change in fluorescence upon a probe binding to a target protein or nucleic acid can be used to determine binding affinities and kinetics.[2][9]

-

Cellular Imaging: Pyrene's good cell permeability allows for the visualization of target molecules and processes within living cells.[1]

-

Drug Delivery: Fluorescently labeled drug molecules or delivery vehicles can be tracked to study their uptake, distribution, and release.

Conclusion

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives [opg.optica.org]

- 4. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications [mdpi.com]

- 5. Pyrene binary probes for unambiguous detection of mRNA using time-resolved fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 8. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging [mdpi.com]

- 9. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,2-Pyrenediol in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific applications of 1,2-Pyrenediol in fluorescence microscopy is limited in publicly available literature. The following application notes and protocols are based on the known properties of pyrene derivatives and the predicted chemical reactivity of the 1,2-diol moiety, particularly in the context of detecting reactive oxygen and nitrogen species (RONS). The quantitative data presented is hypothetical and intended to serve as a guideline for potential experimental design.

Introduction

Pyrene and its derivatives are well-established fluorescent probes known for their high fluorescence quantum yields, photostability, and sensitivity to the local environment.[1] this compound, a derivative of pyrene featuring vicinal hydroxyl groups, holds potential as a specialized fluorescent probe. The diol functionality can serve as a reaction site for specific analytes, leading to a change in the fluorescence properties of the pyrene core. This makes this compound a candidate for developing "turn-on" or ratiometric fluorescent sensors for various biological molecules and processes.

Potential Application: Detection of Peroxynitrite (ONOO⁻)

Peroxynitrite is a potent reactive nitrogen species (RNS) implicated in various pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders.[2][3][4] The development of selective fluorescent probes for peroxynitrite is crucial for studying its roles in these processes. The 1,2-diol moiety of this compound is a potential recognition site for peroxynitrite. The reaction of peroxynitrite with vicinal diols can lead to oxidation and cleavage of the diol, which would alter the electronic structure of the pyrene fluorophore and, consequently, its fluorescence emission.

Hypothesized Sensing Mechanism

It is hypothesized that the non-fluorescent or weakly fluorescent this compound could undergo an oxidative reaction with peroxynitrite to yield a highly fluorescent product. This "turn-on" response would provide a direct and sensitive method for detecting peroxynitrite in biological systems.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Proposed Synthesis of 1,2-Pyrenediol

Introduction

Proposed Synthetic Pathway

The proposed synthesis of 1,2-Pyrenediol from pyrene is a multi-step process, as illustrated in the workflow diagram below. The key strategic step is the directed ortho-metalation of 1-methoxypyrene to achieve functionalization at the otherwise less reactive 2-position.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.

Step 1: Synthesis of 1-Bromopyrene

This procedure is adapted from known bromination reactions of pyrene.

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-bromopyrene.

Step 2: Synthesis of 1-Methoxypyrene

This step involves a copper-catalyzed nucleophilic aromatic substitution.

-

To a sealed reaction vessel, add 1-bromopyrene (1.0 eq.), sodium methoxide (1.5 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 1-methoxypyrene.

Step 3: Directed Ortho-Metalation and Borylation of 1-Methoxypyrene

This is a critical step requiring strictly anhydrous and inert conditions.

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-methoxypyrene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.2 eq., as a solution in hexanes) to the reaction mixture.

-

Stir the mixture at -78 °C for 2-4 hours to ensure the formation of the 2-lithio-1-methoxypyrene intermediate.

-

In a separate flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.5 eq.) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the lithiated pyrene solution to the pinacolborane solution via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

After solvent removal, the crude boronate ester can be used in the next step without further purification, or it can be purified by column chromatography.

Step 4: Oxidation to 2-Hydroxy-1-methoxypyrene

This step converts the boronate ester to a hydroxyl group.

-

Dissolve the crude 1-methoxy-2-pyrenylboronic acid pinacol ester from the previous step in a mixture of THF and water.

-

Add an aqueous solution of sodium hydroxide (3.0 eq.).

-

Cool the mixture to 0 °C and slowly add hydrogen peroxide (30% aqueous solution, 3.0 eq.).

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the product by column chromatography to obtain 2-hydroxy-1-methoxypyrene.

Step 5: Demethylation to this compound

This final step removes the methyl protecting group.

-

Dissolve 2-hydroxy-1-methoxypyrene (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add boron tribromide (BBr3) (1.5 eq., as a 1M solution in DCM).

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound, starting from 10 mmol of pyrene. Please note that the yields are estimates based on analogous reactions and would require experimental optimization.

| Step | Reactant | Molar Eq. | Reagents | Solvent | Temp (°C) | Time (h) | Product | Estimated Yield (%) |

| 1 | Pyrene | 1.0 | Br2 (1.05 eq.) | DCM | 0 to RT | 4 | 1-Bromopyrene | 80 |

| 2 | 1-Bromopyrene | 1.0 | NaOMe (1.5 eq.), CuI (0.1 eq.) | DMF | 130 | 18 | 1-Methoxypyrene | 70 |

| 3 | 1-Methoxypyrene | 1.0 | n-BuLi (1.2 eq.), Pinacolborane (1.5 eq.) | THF | -78 to RT | 14 | Boronate Ester | 60 |

| 4 | Boronate Ester | 1.0 | NaOH (3.0 eq.), H2O2 (3.0 eq.) | THF/H2O | 0 to RT | 5 | 2-Hydroxy-1-methoxypyrene | 75 |

| 5 | 2-Hydroxy-1-methoxypyrene | 1.0 | BBr3 (1.5 eq.) | DCM | -78 to RT | 4 | This compound | 85 |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and the role of directing groups.

Figure 2: Logical flow of the proposed this compound synthesis.

Application Notes: Pyrene-Based Chemosensors for the Detection of Metal Ions

Introduction

While specific research on 1,2-Pyrenediol as a primary chemosensor for metal ion detection is not extensively detailed in current literature, the pyrene scaffold is a foundational component in a diverse and highly effective class of fluorescent sensors. Pyrene and its derivatives are prized for their excellent photophysical properties, including high fluorescence quantum yields and the unique ability to form excimers (excited-state dimers) which have distinct emission spectra from the monomeric form.[1][2] These characteristics allow for the rational design of chemosensors that can detect a wide range of metal ions, which are crucial in biological, environmental, and medical diagnostics.[3][4]

This document provides a comprehensive overview of the application of pyrene-based chemosensors for detecting various metal ions. It outlines the common signaling mechanisms, summarizes key performance data from recent studies, and offers detailed protocols for experimental validation.

Principle of Operation: Signaling Mechanisms

Pyrene-based sensors primarily operate through fluorescence modulation upon binding to a target metal ion. The design typically involves linking the pyrene fluorophore to a specific ion-binding unit (receptor). The interaction with the metal ion alters the electronic properties of the system, leading to a measurable change in the fluorescence signal.

-

Fluorescence "Turn-Off" (Quenching): This is a common mechanism where the fluorescence intensity of the pyrene unit decreases upon binding the metal ion.[3] Mechanisms like Chelation-Enhanced Quenching (CHEQ) or Photoinduced Electron Transfer (PET) are often responsible. For example, the sensor PMDP exhibits a "turn-off" response in the presence of Cu²⁺ and Fe²⁺ ions.[3][5]

-

Fluorescence "Turn-On": In this case, the sensor is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in emission upon binding the analyte.[6][7] This is often achieved by inhibiting a quenching process (like PET) that is active in the free sensor molecule.

-

Ratiometric Sensing: Some sensors utilize the shift between pyrene's monomer and excimer emission. The binding event can promote or inhibit excimer formation, leading to a change in the ratio of intensities at two different wavelengths, which allows for more robust and self-calibrating measurements.

Below is a diagram illustrating the fundamental difference between "Turn-On" and "Turn-Off" sensing.

Performance Data of Pyrene-Based Sensors

The versatility of the pyrene scaffold allows for the development of sensors with high selectivity and sensitivity for various metal ions. The following tables summarize the quantitative performance of several recently developed pyrene-based chemosensors.

Table 1: Pyrene-Based Sensors for Copper (Cu²⁺) and Iron (Fe²⁺/Fe³⁺) Detection

| Sensor Name/Type | Target Ion(s) | Detection Limit (LOD) | Mechanism | Stoichiometry (Sensor:Ion) | Reference |

| PMDP | Cu²⁺ | 0.42 µM | "Turn-Off" (Quenching) | 1:2 | [3] |

| PMDP | Fe²⁺ | 0.51 µM | "Turn-Off" (Quenching) | 1:2 | [3] |

| Pyrene-appended bipyridine hydrazone (HL) | Cu²⁺ | Low (not quantified) | "Turn-On" | 1:1 | [6][8] |

| PEBD | Fe³⁺ | 1.81 µM | Fluorescence Quenching | 1:1 | [9] |

| PMPD | Fe³⁺ | 1.67 µM | "Turn-On" | - | [7] |

| PMPD | Fe²⁺ | 2.02 µM | "Turn-On" | - | [7] |

| APTS | Fe³⁺ | 45.6 nM | "Turn-Off" | 2:1 | [10] |

| APSS | Fe³⁺ | 45.9 nM | "Turn-Off" | 1:1 | [10] |

Experimental Protocols

The following protocols provide detailed methodologies for characterizing a new pyrene-based chemosensor for metal ion detection.

Protocol 3.1: General Procedure for Fluorescence Titration

This protocol is used to determine the sensitivity and limit of detection (LOD) of a sensor for a specific metal ion.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the pyrene-based sensor (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.

-

Prepare a stock solution of the target metal ion salt (e.g., CuCl₂, FeCl₃) (e.g., 10 mM) in deionized water or the same solvent.

-

Prepare a buffer solution (e.g., 0.01 M HEPES, pH 7.4) to maintain constant pH during the experiment.[3]

-

-

Instrumentation Setup:

-

Use a spectrofluorometer.

-

Set the excitation wavelength appropriate for the pyrene monomer (typically around 340-350 nm).[3]

-

Set the emission scan range to cover the expected pyrene fluorescence (e.g., 360-600 nm).

-

Optimize excitation and emission slit widths to obtain adequate signal-to-noise ratio.

-

-

Titration Procedure:

-

Pipette a fixed volume of the sensor stock solution into a quartz cuvette.

-

Add the buffer solution to reach the final desired volume (e.g., 3 mL), ensuring the final sensor concentration is in the micromolar range (e.g., 10-60 µM).[3][5]

-

Record the initial fluorescence spectrum of the sensor alone.

-

Add small, incremental aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

-

Continue this process until the fluorescence signal saturates or no further significant change is observed.

-

-

Data Analysis and LOD Calculation:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

For "turn-off" sensors, the sensitivity can be evaluated using the Stern-Volmer equation if the quenching is dynamic or static.

-

The Limit of Detection (LOD) is typically calculated using the formula: LOD = 3σ / K , where σ is the standard deviation of the blank measurement (sensor without metal ion) and K is the slope of the linear portion of the intensity vs. concentration plot at low concentrations.[9]

-

Protocol 3.2: Determination of Binding Stoichiometry (Job's Plot)

This method is used to determine the binding ratio between the sensor and the metal ion.[3]

-

Preparation of Solutions:

-

Prepare stock solutions of the sensor and the metal ion at the same concentration (e.g., 60 µM).[3]

-

Prepare a series of 10-12 solutions in separate vials, keeping the total concentration of sensor + metal ion constant, but varying their mole fractions. For example, the mole fraction of the sensor will range from 0.1 to 0.9 (e.g., 0.1 mL sensor + 0.9 mL ion, 0.2 mL sensor + 0.8 mL ion, etc.).

-

Ensure the total volume and buffer concentration are the same in all samples.

-

-

Measurement:

-

Record the fluorescence or UV-Vis absorbance spectrum for each solution.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or absorbance (ΔI or ΔA) at the wavelength of maximum change.

-

Plot ΔI (or ΔA) multiplied by the mole fraction of the sensor against the mole fraction of the sensor.

-

The mole fraction at which the maximum value on the plot occurs corresponds to the stoichiometry. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.33 indicates a 1:2 (sensor:ion) stoichiometry.[3]

-

Workflows and Visualizations

Visualizing the experimental process and logic is crucial for planning and execution.

General Experimental Workflow

The following diagram outlines the typical workflow for screening and characterizing a pyrene-based chemosensor.

Logic for Selectivity and Interference Studies

To be useful, a sensor must be selective for the target ion over other co-existing ions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu2+ - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrene Based Fluorescent Turn-on Chemosensor for Sequential Detection of Fe3+ and Fe2+ Ions and its Application in Live Cell Imaging | Semantic Scholar [semanticscholar.org]

- 8. Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Application Notes: 1,2-Pyrenediol as a Fluorescent Sensor for Environmental Pollutants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Pyrenediol and its isomers as fluorescent sensors for the detection of environmental pollutants. The content includes detailed experimental protocols, data on sensor performance, and visualizations of the sensing mechanisms. While direct experimental data for this compound is limited in publicly available literature, the principles and protocols outlined here are based on closely related pyrene derivatives and provide a strong foundation for developing sensing applications with dihydroxypyrenes.

Introduction

Pyrene and its derivatives are well-established fluorescent probes due to their high quantum yields, long fluorescence lifetimes, and sensitivity to the local environment. Dihydroxylated pyrenes, such as this compound, are of particular interest for sensor development due to the electron-donating nature of the hydroxyl groups, which can modulate the photophysical properties of the pyrene core and provide specific binding sites for analytes. These sensors primarily operate on a "turn-off" or fluorescence quenching mechanism upon interaction with target pollutants.

This document details the application of dihydroxypyrene-based sensors for the detection of heavy metal ions and nitroaromatic compounds, two critical classes of environmental pollutants.

Detection of Heavy Metal Ions

Pyrene-based sensors have demonstrated high sensitivity and selectivity for various heavy metal ions. The interaction between the hydroxyl groups of the diol and the metal ion can lead to the formation of a complex, which perturbs the electronic structure of the pyrene fluorophore and results in fluorescence quenching.

Quantitative Data for Pyrene-Based Heavy Metal Ion Sensors

The following table summarizes the performance of various pyrene derivatives in the detection of heavy metal ions. This data provides a benchmark for the expected performance of this compound-based sensors.

| Sensor Molecule | Analyte | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Analyte) | Solvent System | Reference |

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu²⁺ | 0.42 µM | 1:2 | DMSO/HEPES buffer | [1] |

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Fe²⁺ | 0.51 µM | 1:2 | DMSO/HEPES buffer | [1] |